Medetomidine-13C,d3 Hydrochloride

Descripción

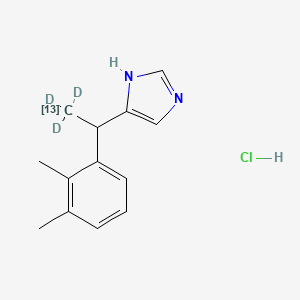

Medetomidine-13C,d3 Hydrochloride (CAS: 1216630-06-6) is a stable isotope-labeled analog of medetomidine, a potent α2-adrenoceptor agonist with sedative and analgesic properties. The compound is synthesized by replacing one carbon atom with ¹³C and three hydrogen atoms with deuterium (²H) at specific positions in the medetomidine structure . Its molecular formula is C₁₂(¹³C)H₁₃D₃N₂·HCl, with a molecular weight of 240.75 g/mol . The isotopic labeling ensures minimal interference with the compound's biochemical activity while enabling precise tracking in pharmacokinetic and metabolic studies via techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

This compound is primarily used as an internal standard in quantitative analyses, such as measuring serum concentrations of unlabeled medetomidine during pharmacological studies . It is provided at ≥95% purity (HPLC) and stored at -20°C to maintain stability . Suppliers like Santa Cruz Biotechnology and Sapphire Bioscience offer the compound for research applications, with prices varying by quantity (e.g., 1 mg at ~3,400 CNY) .

Propiedades

IUPAC Name |

5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-RWALGPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721477 | |

| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216630-06-6 | |

| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Grignard Reaction for Imidazole Intermediate Formation

The synthesis of medetomidine’s core structure begins with the preparation of a 4-(1H-imidazol-5-yl)methyl derivative through a Grignard reaction. As detailed in Patent WO2009053709A1, 2,3-dimethylbenzyl bromide is treated with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard reagent. This intermediate reacts with 1H-imidazole-4-carboxaldehyde in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), at temperatures between −20°C and 0°C. The reaction yields a secondary alcohol intermediate, which is subsequently dehydrated using concentrated hydrochloric acid (HCl) to form the desired imidazole derivative.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −20°C to 0°C |

| Catalyst | TiCl₄ (1.2 equiv) |

| Reaction Time | 4–6 hours |

Acid-Catalyzed Cyclization and Salt Formation

The final step involves cyclization of the imidazole intermediate under acidic conditions. The crude product is dissolved in dichloromethane (DCM) and treated with gaseous HCl, leading to the formation of medetomidine hydrochloride. Crystallization from ethanol-water mixtures (3:1 v/v) at −20°C yields the pure hydrochloride salt with >99% chemical purity.

Isotopic Labeling Strategies

Site-Specific Incorporation of ¹³C and Deuterium

Medetomidine-¹³C,D₃ hydrochloride features a carbon-13 atom at the methyl group of the imidazole ring and three deuterium atoms at the aromatic methyl positions. The labeling process modifies the synthetic route as follows:

-

¹³C Introduction : The imidazole-4-carboxaldehyde precursor is synthesized using ¹³C-enriched methyl iodide during the formylation step, ensuring isotopic incorporation at the target carbon position.

-

Deuterium Labeling : Deuterated 2,3-dimethylbenzyl bromide (C₆H₅CD₂Br) is employed in the Grignard reaction, introducing deuterium at the aromatic methyl groups.

Isotopic Purity Considerations

Challenges in Isotopic Synthesis

-

Solvent Compatibility : Deuterated solvents (e.g., DCM-d₂) must avoid proton exchange reactions that could dilute deuterium content.

-

Catalyst Selection : Lewis acids like TiCl₄ are preferred over protic acids to prevent isotopic scrambling.

Purification and Characterization

Crystallization and Chromatographic Techniques

The crude product undergoes sequential purification steps:

-

Crystallization : Ethanol-water mixtures induce crystallization, removing non-polar impurities.

-

Reverse-Phase HPLC : A C18 column with methanol-water (70:30 v/v) mobile phase achieves >99.9% purity.

Analytical Parameters

Spectroscopic Validation

| Storage Condition | Shelf Life |

|---|---|

| −80°C | 6 months |

| −20°C | 1 month |

Applications in Analytical Chemistry

The labeled compound serves as an internal standard in LC-MS/MS assays for veterinary drug monitoring. Its deuterated structure minimizes matrix effects, while the ¹³C label ensures co-elution with the unlabeled analyte, enhancing quantification accuracy .

Análisis De Reacciones Químicas

Tipos de reacciones: Medetomidina-13C-d3 (clorhidrato) experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: El anillo de imidazol puede experimentar reacciones de sustitución con diversos reactivos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean comúnmente.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos deuterados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Medetomidine-13C,d3 Hydrochloride retains the pharmacological properties of medetomidine, which include:

- Sedation : It induces sedation by acting on central nervous system pathways, specifically reducing noradrenergic activity in the locus coeruleus .

- Analgesia : The compound exhibits potent analgesic effects, making it valuable for pain management .

- Anxiolytic Effects : It also provides anxiolytic benefits, which are crucial in various clinical settings .

Veterinary Medicine

In veterinary practice, medetomidine is widely used for sedation and analgesia during surgical procedures. The isotope-labeled version allows for detailed pharmacokinetic studies and metabolic profiling:

- Dosage Studies : Research has shown that a single subcutaneous dose of medetomidine leads to rapid distribution and high brain penetration in animals such as dogs and cats .

- Comparison with Other Agents : Studies comparing medetomidine with other sedatives (e.g., xylazine) indicate that it provides superior sedation with fewer cardiovascular side effects due to its high selectivity for alpha-2 adrenergic receptors .

Human Medicine

Although primarily used in veterinary contexts, medetomidine has been approved for human use, particularly in intensive care settings:

- ICU Sedation : It is employed for sedation in mechanically ventilated patients, where it helps reduce the need for additional sedatives .

- Surgical Procedures : Medetomidine is also indicated for use in non-intubated patients undergoing various surgical interventions .

Research Applications

This compound serves as an important tool in pharmacological research:

- Metabolic Studies : The stable isotope labeling allows researchers to trace metabolic pathways and understand the drug's pharmacokinetics in vivo.

- Drug Interaction Studies : It can be used to study interactions with other drugs and their combined effects on sedation and analgesia.

Case Study 1: Veterinary Use

A study involving the administration of medetomidine to dogs demonstrated effective sedation and analgesia with minimal adverse effects. The pharmacokinetic profile revealed rapid absorption and distribution, supporting its use as a reliable anesthetic agent in veterinary medicine.

Case Study 2: Human Application

In a clinical trial involving ICU patients, medetomidine was shown to significantly reduce the need for additional sedatives compared to traditional agents like benzodiazepines. Patients reported improved comfort levels during mechanical ventilation.

Mecanismo De Acción

Medetomidina-13C-d3 (clorhidrato) ejerce sus efectos activando los receptores α2-adrenérgicos. Esta activación conduce a la inhibición de la liberación de norepinefrina, lo que da como resultado efectos sedantes y analgésicos. El compuesto provoca vasoconstricción periférica a través de la activación de los receptores α2-adrenérgicos en los vasos sanguíneos .

Compuestos similares:

Dexmedetomidina: Un isómero estereoisómero de Medetomidina con propiedades sedantes y analgésicas similares.

Clonidina: Otro agonista del receptor α2-adrenérgico utilizado por sus efectos antihipertensivos y sedantes.

Singularidad: Medetomidina-13C-d3 (clorhidrato) es única debido a su etiquetado isotópico, lo que la convierte en una herramienta invaluable en espectrometría de masas para la cuantificación y el análisis precisos. Este etiquetado proporciona una sensibilidad y especificidad mejoradas en la detección y medición de Medetomidina en diversas muestras .

Comparación Con Compuestos Similares

Table 1: Pharmacological Comparison of Structural Analogs

| Compound | α2/α1 Selectivity Ratio | Key Applications | Clinical Status |

|---|---|---|---|

| Medetomidine | 1,620 | Veterinary sedation | Approved (veterinary) |

| Dexmedetomidine | 1,620* | Human ICU sedation | FDA-approved |

| Detomidine | 260 | Large animal sedation | Veterinary use |

| Clonidine | 220 | Hypertension, ADHD | FDA-approved |

| Xylazine | 160 | Veterinary anesthesia | Veterinary use |

*Dexmedetomidine retains the same selectivity as medetomidine but with higher enantiomeric purity .

Comparison with Isotopic Analogs

Medetomidine-d3 Hydrochloride

This variant (CAS: 1246820-20-1) replaces three hydrogen atoms with deuterium but lacks ¹³C labeling. It is used in metabolic studies to assess deuterium isotope effects on drug clearance .

Dexthis compound

Labeled with ¹³C and deuterium (CAS: HY-17034AS), this compound has a purity of 99.93% and is employed in receptor-binding assays and cancer research. Its molecular weight (240.75 g/mol) matches this compound, but it specifically targets the (S)-enantiomer’s interactions .

Other Isotopic Variants

- Levomedetomidine-d8 (CAS: 119717-21-4): Deuterated form of the inactive (R)-enantiomer, used to study enantiomer-specific metabolism .

- Methyl-13C,d3-amine Hydrochloride (CAS: 104809-19-0): A building block in synthesizing labeled compounds; distinct from medetomidine analogs but shares isotopic utility in tracer studies .

Table 2: Isotopic Analogs of Medetomidine and Dexmedetomidine

| Compound | Isotopic Labels | CAS Number | Purity | Key Applications |

|---|---|---|---|---|

| This compound | ¹³C, D3 | 1216630-06-6 | ≥95% | Pharmacokinetic internal standard |

| Dexthis compound | ¹³C, D3 | HY-17034AS | 99.93% | Neurological disease research |

| Medetomidine-d3 Hydrochloride | D3 | 1246820-20-1 | N/A | Metabolic stability studies |

| Levomedetomidine-d8 | D8 | 119717-21-4 | N/A | Enantiomer-specific metabolism |

Actividad Biológica

Medetomidine-13C,d3 Hydrochloride is a stable isotope-labeled analogue of medetomidine, primarily utilized in veterinary medicine as a potent sedative and analgesic agent. This compound exhibits significant biological activity as an alpha-2 adrenergic agonist, selectively binding to alpha-2 adrenergic receptors, which leads to sedation, analgesia, and muscle relaxation in various animal models. The incorporation of stable isotopes, specifically carbon-13 and deuterium, enhances its utility in pharmacokinetic studies by allowing researchers to trace the compound's fate in biological systems without altering its pharmacological properties.

- Molecular Formula : C₁₂(¹³C)H₁₃D₃N₂•HCl

- Molecular Weight : Approximately 240.75 g/mol

- CAS Number : 1216630-06-6

Medetomidine functions as an alpha-2 adrenergic agonist with a high binding affinity (Ki: 1.08 nM), effectively modulating neurotransmitter release. This action results in decreased sympathetic outflow and increased sedation and analgesia. The biological activity of this compound is leveraged in various research applications, particularly in understanding drug interactions and metabolic pathways.

Pharmacokinetics and Case Studies

Research has demonstrated the pharmacokinetics of this compound in several studies:

-

Pharmacokinetic Analysis :

- A study involving Sprague-Dawley rats administered medetomidine subcutaneously during isoflurane anesthesia showed significant absorption and distribution characteristics that are critical for optimizing anesthetic protocols .

- The elimination half-life () and maximum concentration () were calculated, providing insights into the drug's duration of action and efficacy .

- Clinical Comparisons :

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Interaction Studies

This compound also plays a crucial role in interaction studies with other anesthetics and analgesics. Its stable isotopes allow for precise measurements of these interactions, which can lead to optimized anesthesia protocols. For instance, studies have indicated potential synergistic effects when combined with other central nervous system-active drugs, enhancing overall efficacy while minimizing adverse effects .

Q & A

Q. How should researchers document isotopic labeling efficiency and batch-to-batch variability in Medetomidine-<sup>13</sup>C,d3 Hydrochloride studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.